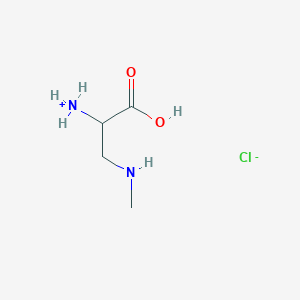

2-Amino-3-(methylamino)propanoic acid hydrochloride

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2-Amino-3-(methylamino)propanoic acid hydrochloride involves starting from α-acetamidoacrylic acid and [15N]-methylamine. This process, detailed by Hu and Ziffer (1990), includes enantioselective hydrolysis mediated by the enzyme Acylase 1, yielding (R)-BMAA and the (S)-α-acetamido derivative, with subsequent acid hydrolysis yielding (S)-BMAA (Hu & Ziffer, 1990).

Molecular Structure Analysis

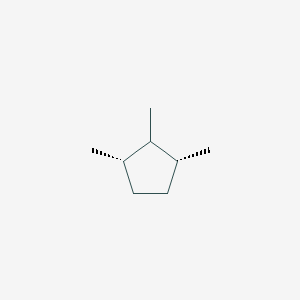

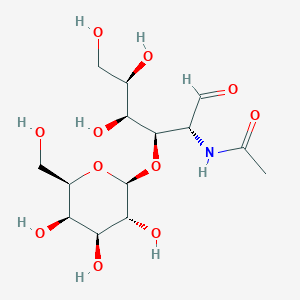

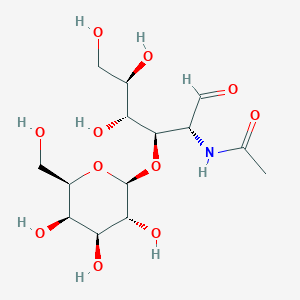

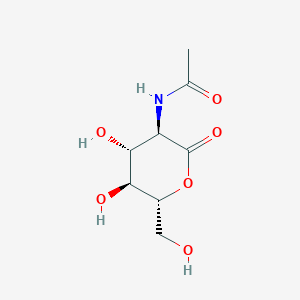

The molecular structure of 2-Amino-3-(methylamino)propanoic acid hydrochloride is characterized by its amino and methylamino functional groups attached to a propanoic acid backbone. This structure contributes to its biological activity and interaction with biological systems. While specific studies on the crystal structure are scarce within the provided citations, the molecular configuration plays a crucial role in its neurotoxic effects and bioavailability.

Chemical Reactions and Properties

2-Amino-3-(methylamino)propanoic acid hydrochloride participates in various chemical reactions, including those that highlight its role as a neurotoxin. It has been linked through cycad use and consumption with the onset of a variant of amyotrophic lateral sclerosis occurring with high incidence in the western Pacific region (Duncan et al., 1991).

Aplicaciones Científicas De Investigación

Pharmaceutical Intermediate Production : Methylobacterium Y1-6 can produce S-3-amino-3-phenylpropionic acid, a pharmaceutical intermediate, with high enantioselective activity. This makes it a promising tool for drug research and the production of enantiopure compounds (Li et al., 2013).

Anti-Gastric Cancer Activity : A synthesized compound shows promising activity against human gastric cancer cell lines SGC-790, MKN-4, and MKN45 (Liu et al., 2019).

Synthesis of RWJ-53308 : An efficient stereoselective synthesis method for methyl (S)-3-amino-3-(3-pyridyl)propanoate, a component of RWJ-53308, has been developed (Zhong et al., 1999).

Microwave-assisted Synthesis : High yield synthesis of 2-aminonicotinic acids can be achieved by reacting 2-chloronicotinic acid with amines using microwave-assistance (Quevedo et al., 2009).

Found in Prochloron didemnii : 3-(N-Methylamino)glutaric acid, a new amino acid, was found in Prochloron didemnii, a unique prokaryotic algal symbiont (Summons, 1981).

Standards for Polysaccharide Methylation Studies : Partially O-methylated 2-deoxy-2-methylamino-D-glucoses are used as standards in polysaccharide methylation studies (Gorin & Finlayson, 1971).

Antimicrobial Activities : 2-arylhydrazononitriles are used to synthesize substances with antimicrobial activities against various microbes (Behbehani et al., 2011).

Fluorescence in Biological Assays : Derivatives with 3-(naphthalen-1-ylamino)propanoic acid exhibit strong fluorescence, making them suitable for biological assays (Frade et al., 2007).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

2-amino-3-(methylamino)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2.ClH/c1-6-2-3(5)4(7)8;/h3,6H,2,5H2,1H3,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDXYGASOGLSIDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-(methylamino)propanoic acid hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.